molecular formula C9H18ClNO3S B2455813 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride CAS No. 2375259-98-4

3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride

Cat. No.: B2455813
CAS No.: 2375259-98-4
M. Wt: 255.76
InChI Key: CQACLCYXXHTHJR-UHFFFAOYSA-N
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Description

3-methanesulfonyl-8-oxa-1-azaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C9H17NO3SClH It is known for its unique spirocyclic structure, which includes a sulfur atom and an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane;hydrochloride
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane;hydrochloride
  • 1-Oxa-8-azaspiro[4.5]decane;hydrochloride

Uniqueness

3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

3-methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S.ClH/c1-14(11,12)8-6-9(10-7-8)2-4-13-5-3-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQACLCYXXHTHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2(CCOCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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